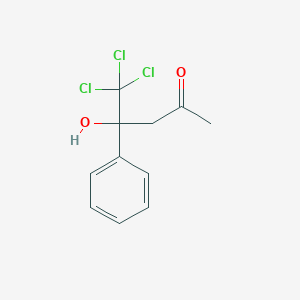
5,5,5-Trichloro-4-hydroxy-4-phenylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5-Trichloro-4-hydroxy-4-phenylpentan-2-one is a chemical compound known for its unique structure and properties It contains three chlorine atoms, a hydroxyl group, and a phenyl group attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trichloro-4-hydroxy-4-phenylpentan-2-one typically involves the chlorination of 4-hydroxy-4-phenylpentan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced reactors and automation can help in optimizing the reaction conditions and minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
5,5,5-Trichloro-4-hydroxy-4-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a different functional group.
Substitution: Chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or Grignard reagents (RMgX) can be employed.
Major Products Formed
Oxidation: Formation of 5,5,5-trichloro-4-oxo-4-phenylpentanoic acid.
Reduction: Formation of 5,5,5-trichloro-4-hydroxy-4-phenylpentanol.
Substitution: Formation of 5,5,5-trichloro-4-alkyl-4-phenylpentan-2-one.
Aplicaciones Científicas De Investigación
5,5,5-Trichloro-4-hydroxy-4-phenylpentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5,5-Trichloro-4-hydroxy-4-phenylpentan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s reactivity is influenced by the presence of chlorine atoms and the hydroxyl group, which can form hydrogen bonds and participate in various chemical reactions. These interactions can modulate the activity of biological pathways and lead to specific effects.
Comparación Con Compuestos Similares
Similar Compounds
5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one: Similar structure but with fluorine atoms instead of chlorine.
4-Hydroxy-4-phenylpentan-2-one: Lacks the halogen atoms, making it less reactive.
5,5,5-Trichloro-4-oxo-4-phenylpentanoic acid: An oxidized form of the compound.
Uniqueness
5,5,5-Trichloro-4-hydroxy-4-phenylpentan-2-one is unique due to the presence of three chlorine atoms, which significantly influence its reactivity and properties. This makes it a valuable compound for specific applications where such reactivity is desired.
Propiedades
Fórmula molecular |
C11H11Cl3O2 |
|---|---|
Peso molecular |
281.6 g/mol |
Nombre IUPAC |
5,5,5-trichloro-4-hydroxy-4-phenylpentan-2-one |
InChI |
InChI=1S/C11H11Cl3O2/c1-8(15)7-10(16,11(12,13)14)9-5-3-2-4-6-9/h2-6,16H,7H2,1H3 |
Clave InChI |
FXZVGCVPQNJCCA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C1=CC=CC=C1)(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N,N-diethylpropane-1,3-diamine](/img/structure/B12491662.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12491663.png)
![4-{2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-oxoethyl}-2-methylphthalazin-1-one](/img/structure/B12491664.png)
![3,5-dibromo-2-methoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12491674.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12491682.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B12491690.png)

![3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B12491697.png)
![4-[4-(diethylamino)phenyl]-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12491698.png)
![2-[(2-{[(5-Chloro-2-ethoxyphenyl)methyl]amino}ethyl)amino]ethanol](/img/structure/B12491699.png)
![5-(2,5-dimethylphenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12491707.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl thiophene-3-carboxylate](/img/structure/B12491709.png)
![4-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B12491711.png)
![3-hydroxy-4-(pyridin-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12491715.png)
